Dilopetine, (S)-
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Overview
Description
Dilopetine, (S)- is a chemical compound known for its potential antidepressant properties. It is a racemic mixture of two enantiomers, (+)-E-6006 citrate and (-)-E6006 citrate, which have shown promising results in preclinical studies involving mice and rats . The compound is being developed as a potential treatment for depression and other related disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dilopetine, (S)- involves several steps. The process begins with the preparation of a racemic condensed compound, N,N-dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propanamine, through the reaction of a racemic hydroxy compound with 1-fluoronaphthalene in the presence of a base such as sodamide, potassium amide, or potassium bis(trimethylsilyl)amide in a polar aprotic solvent . The racemic mixture is then subjected to optical resolution using di-benzoyl-L-tartaric acid or di-para-anisoyl-L-tartaric acid to obtain the desired enantiomer .
Industrial Production Methods: In industrial settings, the production of Dilopetine, (S)- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the chiral purity of the final product. Crystallization is often employed to purify the crude tartarate salts and the final product .
Chemical Reactions Analysis
Types of Reactions: Dilopetine, (S)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions: Common reagents used in the reactions involving Dilopetine, (S)- include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve the use of halogenating agents and nucleophiles under controlled conditions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .
Scientific Research Applications
Dilopetine, (S)- has a wide range of scientific research applications. It is primarily studied for its potential as an antidepressant. Preclinical studies have shown that the compound exhibits an antidepressant profile by normalizing increased substance P levels in the periaqueductal gray of rats during stressor exposure . Additionally, Dilopetine, (S)- has been observed to reduce vocalizing in isolated guinea pig pups in a dose-dependent manner .
In the field of chemistry, Dilopetine, (S)- is used to study molecular interactions and drug development. Its unique properties make it an invaluable tool for bioanalytical techniques and the development of new therapeutic agents.
Mechanism of Action
Dilopetine, (S)- exerts its effects by inhibiting the release of substance P, a neuropeptide associated with stress and pain responses. The compound’s mechanism of action involves the inhibition of p38 phosphorylation, preventing the activation and nuclear translocation of the NF-κB transcription factor. This reduces the inflammatory response and inhibits nerve injury by regulating nerve growth factor .
Comparison with Similar Compounds
Dilopetine, (S)- is similar to other serotonin-norepinephrine reuptake inhibitors, such as venlafaxine, desvenlafaxine, duloxetine, and milnacipran . it is unique in its dual action on serotonin and norepinephrine reuptake, as well as its ability to inhibit substance P release. This makes it a promising candidate for the treatment of depression and related disorders .
List of Similar Compounds:- Venlafaxine
- Desvenlafaxine
- Duloxetine
- Milnacipran
- Sibutramine
Properties
CAS No. |
925205-28-3 |
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Molecular Formula |
C13H19N3OS |
Molecular Weight |
265.38 g/mol |
IUPAC Name |
N,N-dimethyl-2-[(S)-(2-methylpyrazol-3-yl)-thiophen-2-ylmethoxy]ethanamine |
InChI |
InChI=1S/C13H19N3OS/c1-15(2)8-9-17-13(12-5-4-10-18-12)11-6-7-14-16(11)3/h4-7,10,13H,8-9H2,1-3H3/t13-/m0/s1 |
InChI Key |
CIJATQMMNKXTJJ-ZDUSSCGKSA-N |
Isomeric SMILES |
CN1C(=CC=N1)[C@@H](C2=CC=CS2)OCCN(C)C |
Canonical SMILES |
CN1C(=CC=N1)C(C2=CC=CS2)OCCN(C)C |
Origin of Product |
United States |
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